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Compound of Interest

Compound Name: Antifungal agent 17

Cat. No.: B12422649

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of AMP-17, a
novel antimicrobial peptide derived from Musca domestica (housefly), against the opportunistic
fungal pathogen Candida albicans. The document synthesizes key quantitative data, details
experimental methodologies, and visualizes the peptide's mechanisms of action, offering a
valuable resource for researchers in mycology and antifungal drug development.

Quantitative Assessment of Antifungal Activity

The in vitro efficacy of AMP-17 against Candida albicans has been demonstrated through
various quantitative assays, including the determination of Minimum Inhibitory Concentration
(MIC), Minimum Fungicidal Concentration (MFC), and its potent activity against biofilms.

Table 1: Antifungal Susceptibility of Planktonic Candida albicans to AMP-17

Concentration

Parameter Strain Citation
(ng/mL)

MIC C. albicans SC5314 16 [1]

MIC C. albicans 20 [2][3]

MFC C. albicans 40 [2][3]
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Table 2: Anti-Biofilm Activity of AMP-17 against Candida albicans

Concentration

Parameter Metric Citation
(ng/imL)
Biofilm Formation )
o 57% suppression 32 [4]

Inhibition
80% suppression 64 [4]
86% suppression 128 [4]
Minimum Biofilm
Inhibitory MBICso 64 [1][4]
Concentration
Mature Biofilm

o 86% removal 512 [1114]
Eradication
Minimum Biofilm
Eradication MBECso 512 [1114]

Concentration

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the in vitro
activity of AMP-17 against Candida albicans.

Determination of MIC and MFC

The antifungal susceptibility of planktonic C. albicans to AMP-17 was determined using the
broth microdilution method.[2][3]

o Candida albicans Preparation:C. albicans cells were cultured in Sabouraud Dextrose Broth
(SDB). The initial cell density was adjusted to 1.0-5.0x10°® CFU/mL.[2]

» Microdilution Assay: The assay was performed in 96-well plates. Two-fold serial dilutions of
AMP-17 were prepared in the growth medium.
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 Incubation: The prepared C. albicans suspension was added to each well containing the
diluted AMP-17. The plates were incubated at 35°C for 24 hours.[5][6]

e MIC Determination: The MIC was defined as the lowest concentration of AMP-17 that
resulted in an 80% or greater inhibition of visible fungal growth compared to the drug-free
control well.[5][6]

o MFC Determination: To determine the MFC, an aliquot from the wells showing no visible
growth in the MIC assay was sub-cultured on SDB agar plates. The plates were incubated at
37°C. The MFC was defined as the lowest concentration of AMP-17 that resulted in no
fungal growth on the agar plates.[2][3]

Biofilm Inhibition and Eradication Assays

The anti-biofilm activity of AMP-17 was quantified using the 2,3-bis-(2-methoxy-4-nitro-5-
sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[4]

e Candida albicans Biofilm Formation: A suspension of C. albicans (10° CFU/mL) in RPMI-
1640 medium supplemented with 10% fetal bovine serum was added to 96-well plates and
incubated at 37°C to allow for cell adhesion and biofilm formation.[4][5]

 Biofilm Inhibition Assay: For the inhibition assay, various concentrations of AMP-17 were
added to the wells along with the C. albicans suspension at the beginning of the incubation
period (12 hours).[5]

o Mature Biofilm Eradication Assay: To assess the effect on pre-formed biofilms, C. albicans
was allowed to form mature biofilms for 24 hours. Subsequently, the planktonic cells were
removed, and fresh medium containing different concentrations of AMP-17 was added,
followed by another incubation period.

o Quantification with XTT: After treatment, the biofilms were washed with PBS. The metabolic
activity of the remaining biofilm was quantified by adding an XTT-menadione solution. The
colorimetric change, which correlates with cell viability, was measured using a microplate
reader.[4]

Gene Expression Analysis by gRT-PCR
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The effect of AMP-17 on the expression of genes related to cell wall and membrane synthesis
was investigated using quantitative real-time PCR (qRT-PCR).[2]

» Candida albicans Treatment:C. albicans cells (1.0-5.0x10° CFU/mL) were incubated with
AMP-17 at a concentration of 40 pg/mL in SDB medium at 37°C for 12 hours.[2]

o RNA Extraction: Total RNA was extracted from the treated and untreated (control) C.
albicans cells using a Yeast RNAiso Kit.

o cDNA Synthesis: The extracted RNA was reverse transcribed into cDNA using a PrimeScript
RT reagent Kit with gDNA Eraser.

o gRT-PCR: The relative expression levels of target genes were quantified by gRT-PCR using
specific primers. The expression levels were normalized to a housekeeping gene.

Visualizing the Mechanism of Action

AMP-17 exerts its antifungal effect through a multi-targeted mechanism, primarily by disrupting
the cell envelope and modulating key signaling pathways.

Disruption of Cell Wall and Membrane Integrity

AMP-17 directly compromises the physical integrity of the C. albicans cell wall and membrane.
Morphological studies using scanning electron microscopy revealed that AMP-17 treatment
leads to cell aggregation, dissolution, and severe irregularities in shape.[2][7] The cell wall
integrity rate of AMP-17-treated cells was found to be only 21.7% compared to untreated cells.
[2][7] This physical damage is complemented by a disruption of the cell membrane, as
evidenced by changes in membrane dynamics and permeability.[2]
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Caption: Mechanism of AMP-17 induced cell envelope disruption in C. albicans.

Modulation of Gene Expression

AMP-17 significantly alters the expression of genes crucial for maintaining the integrity of the C.
albicans cell wall and membrane.[2] Treatment with AMP-17 leads to the upregulation of the
cell wall synthesis-related gene FKS2.[2] Conversely, genes involved in the biosynthesis of
ergosterol, a vital component of the fungal cell membrane, including ERG1, ERG5, ERG6, and
METS®6, are significantly downregulated.[2]
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Caption: Effect of AMP-17 on cell wall and membrane-related gene expression.

Impact on Fungal Signaling and Virulence

AMP-17 has been shown to interfere with key signaling pathways in C. albicans that regulate
virulence factors such as biofilm formation and the yeast-to-hypha transition. RNA-sequencing
analysis revealed that the MAPK (Mitogen-Activated Protein Kinase) signaling pathway is
significantly affected during the biofilm-forming stage in the presence of AMP-17.[1][4]
Additionally, genes involved in cell adhesion and filamentous growth are altered.[4][8] This
suggests that AMP-17's anti-biofilm activity is, in part, due to the modulation of these regulatory

networks.
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Caption: AMP-17's influence on C. albicans signaling and virulence.

Synergistic Interactions

Recent studies have explored the synergistic potential of AMP-17 with conventional antifungal
agents. Checkerboard microdilution assays have demonstrated that AMP-17 acts
synergistically with fluconazole to inhibit C. albicans biofilm formation.[5][6] This synergistic
interaction suggests that AMP-17 could be a valuable candidate for combination therapies,
potentially reducing the required dosage of fluconazole and mitigating the development of
resistance.

Conclusion

The antimicrobial peptide AMP-17 exhibits potent in vitro activity against Candida albicans,
targeting both planktonic cells and biofilms. Its multifaceted mechanism of action, involving the
direct disruption of the cell envelope and the modulation of key genes and signaling pathways,

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12422649?utm_src=pdf-body-img
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1480808/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11564183/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

underscores its potential as a novel antifungal agent. The synergistic activity of AMP-17 with
fluconazole further highlights its promise for future therapeutic applications. This technical
guide provides a foundational resource for further research and development of AMP-17 as a
next-generation antifungal therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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